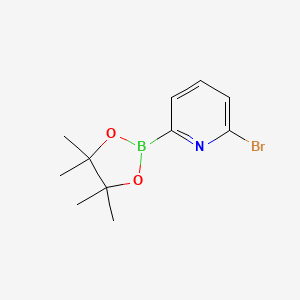

2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Overview

Description

2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound with the molecular formula C11H15BBrNO2 . It is used as an intermediate in organic synthesis .

Physical And Chemical Properties Analysis

This compound is a white to almost white powder or crystal at 20°C . The melting point is 132°C .Scientific Research Applications

Suzuki–Miyaura Coupling Reactions

The Suzuki–Miyaura coupling is a powerful method for constructing carbon–carbon bonds. In this reaction, boron reagents (boronic acids or boronate esters) react with aryl or vinyl halides in the presence of a palladium catalyst6-Bromopyridine-2-boronic acid pinacol ester serves as an excellent boron source in these cross-coupling reactions, allowing the synthesis of diverse biaryl compounds and functionalized heterocycles .

Catalytic Protodeboronation

Protodeboronation involves the removal of a boron group from a boronic ester. Researchers have developed catalytic methods using pinacol boronic esters, including 6-Bromopyridine-2-boronic acid pinacol ester , to achieve this transformation. These protocols enable the conversion of boronic esters into valuable functional groups, such as alkenes or alkynes, under mild conditions .

Mechanism of Action

Target of Action

The primary target of 6-Bromopyridine-2-boronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronic ester, which is a key reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a powerful tool for forming carbon-carbon bonds, which is a fundamental process in organic synthesis .

Mode of Action

The mode of action of 6-Bromopyridine-2-boronic acid pinacol ester involves its role as a boron reagent in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The biochemical pathways affected by 6-Bromopyridine-2-boronic acid pinacol ester are primarily related to the synthesis of complex organic molecules . The Suzuki-Miyaura cross-coupling reaction, in which this compound plays a key role, is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Pharmacokinetics

It’s important to note that boronic esters, in general, are relatively stable and environmentally benign , which can influence their absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 6-Bromopyridine-2-boronic acid pinacol ester is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of complex organic molecules . The compound’s role in the Suzuki-Miyaura cross-coupling reaction contributes to the creation of many valuable compounds in various fields, including pharmaceuticals and materials science .

Action Environment

The action of 6-Bromopyridine-2-boronic acid pinacol ester can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid dust formation and inhalation . It’s also recommended to avoid contact with skin and eyes, and use personal protective equipment . These precautions can help ensure the compound’s efficacy and stability during use .

properties

IUPAC Name |

2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BBrNO2/c1-10(2)11(3,4)16-12(15-10)8-6-5-7-9(13)14-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVRLCKBKDMGGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10479304 | |

| Record name | 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

CAS RN |

651358-83-7 | |

| Record name | 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine a potentially valuable compound in combinatorial chemistry?

A1: This compound represents a novel bifunctional building block due to the presence of both the bromine atom and the dioxaborolane group. [] This dual functionality opens up possibilities for diverse chemical modifications, making it attractive for combinatorial synthesis, where libraries of compounds are generated by systematically varying building blocks.

Q2: How does the structure of 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine compare to its regioisomer, and what is the significance of these differences?

A2: While both compounds share the same molecular formula, their structural analysis reveals key distinctions. Firstly, the orientation of the dioxaborolane ring with respect to the pyridine ring differs. Secondly, variations are observed in the bond angles of the BO2 group within the dioxaborolane ring. [] These structural nuances, particularly the differences in the HOMO and LUMO distributions revealed through ab initio calculations, likely contribute to the distinct chemical reactivity observed between the two isomers. [] Understanding these structural subtleties is crucial for predicting and manipulating the compound's behavior in chemical reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B1280815.png)

![2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1280824.png)